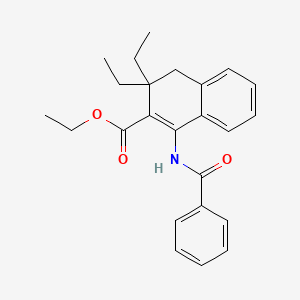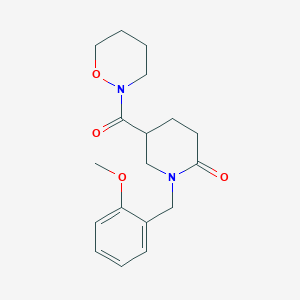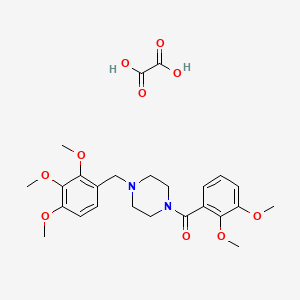![molecular formula C22H24O3 B5016917 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone, also known as MOCP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MOCP belongs to the class of compounds known as arylcyclohexylamines, which are used in the development of drugs for various medical conditions.
Mechanism of Action
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone acts as a non-competitive antagonist of the NMDA receptor, which blocks the binding of glutamate to the receptor. This results in a reduction in the excitatory neurotransmission, which can lead to the prevention of excitotoxicity and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has a neuroprotective effect in various animal models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of schizophrenia and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone in lab experiments is its high potency and specificity for the NMDA receptor. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which can affect its potential as a therapeutic agent.
Future Directions
Further research is needed to determine the potential of 2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone as a therapeutic agent for various neurological disorders. Future studies should focus on its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, the development of novel derivatives of this compound with improved pharmacological properties should be explored.
Synthesis Methods
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone can be synthesized through a multistep process, which involves the reaction of 3-methoxybenzyl cyanide with cyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with phenylacetic acid.
Scientific Research Applications
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. Studies have shown that this compound has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-25-18-11-7-10-17(14-18)20(19-12-5-6-13-21(19)23)15-22(24)16-8-3-2-4-9-16/h2-4,7-11,14,19-20H,5-6,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMHPHNAKMZGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)
![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)


![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5016916.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5016922.png)
